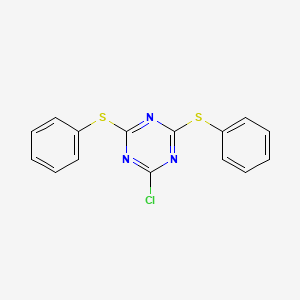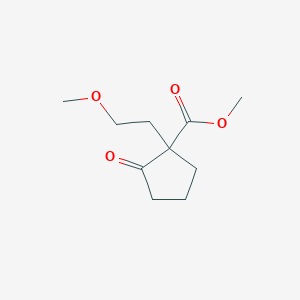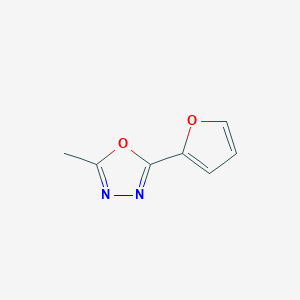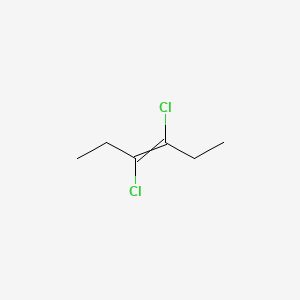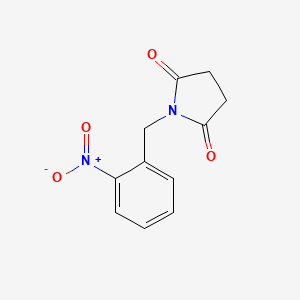
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-nitrobenzyl group
Métodos De Preparación
The synthesis of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2,5-dione and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide by the pyrrolidine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Aminobenzyl)pyrrolidine-2,5-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
1-(2-Methylbenzyl)pyrrolidine-2,5-dione:
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
39101-27-4 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
1-[(2-nitrophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10N2O4/c14-10-5-6-11(15)12(10)7-8-3-1-2-4-9(8)13(16)17/h1-4H,5-7H2 |
Clave InChI |
DNMVTIPEEMJGEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


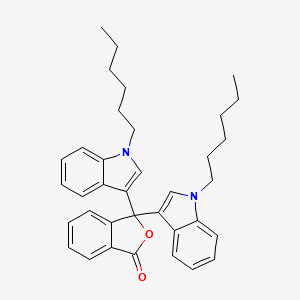
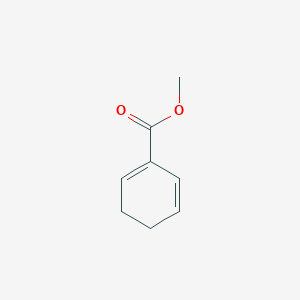
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
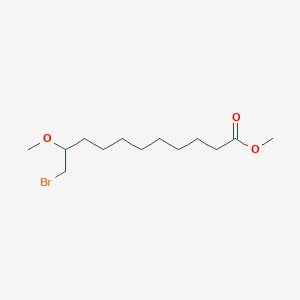

![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
